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Compound of Interest

5-(2-Methoxyethoxy)pyridin-2-
Compound Name:
amine

Cat. No.: B7808187

Get Quote

Executive Summary

5-(2-Methoxyethoxy)pyridin-2-amine is a specialized heterocyclic building block often
employed in medicinal chemistry to optimize the solubility and metabolic stability of drug
candidates. Structurally, it consists of a 2-aminopyridine core—a privileged scaffold in kinase
inhibitors and CNS-active agents—functionalized at the 5-position with a 2-methoxyethoxy
(ME) side chain.

This guide focuses on the hydrophobicity (LogP) and distribution coefficient (LogD) of this
molecule. Unlike simple alkylated pyridines, the methoxyethoxy substituent introduces a "mini-
PEG" effect, modulating lipophilicity while enhancing aqueous solubility through hydrogen bond
acceptance. Understanding these properties is critical for predicting blood-brain barrier (BBB)
penetration and oral bioavailability.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b7808187#bc-rfq
https://www.benchchem.com/product/b7808187/docs?utm_src=pdf-body#comprehensive-physicochemical-profiling-5-2-methoxyethoxy-pyridin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7808187?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value | Estimate Context

Molecular Formula CsH12N20:2

Molecular Weight 168.19 g/mol Fragment-like

Predicted LogP 04-0.8 Moderately hydrophilic
Predicted pKa (BH™") 6.5-7.0 Basic (Pyridine N)

LogD (pH 7.4) 0407 z/l:stly neutral at physiological
Key Feature Amphiphilic Side Chain Solubilizing motif

Molecular Architecture & Physicochemical Profile
Structural Dissection

The hydrophobicity of this molecule is a sum of three distinct structural components:

o The Pyridine Core: A heteroaromatic ring that is inherently less lipophilic than benzene (LogP
~0.65 vs 2.13) due to the nitrogen lone pair.

e The 2-Amino Group: A strong hydrogen bond donor (HBD). It significantly lowers LogP via H-
bonding with water and increases basicity through resonance donation into the ring.

e The 5-(2-Methoxyethoxy) Chain:
o Ethylene Linker (-CH2CH2-): Adds lipophilicity (+LogP).
o Ether Oxygen (-O-): Adds polarity and H-bond accepting (HBA) capacity (-LogP).

o Terminal Methyl (-CHs): Caps the chain, preventing ionization but adding slight lipophilicity.

The "Mini-PEG" Effect

The 2-methoxyethoxy group is a critical design element. In drug design, replacing a propyl
group with a methoxyethyl group typically lowers LogP by ~1.0-1.5 units while maintaining
similar steric bulk. However, in this specific molecule, the ether oxygen participates in an
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intramolecular H-bond network or interacts with solvent water, creating a solvation shell that
masks the hydrophobic carbon backbone.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) regarding
hydrophobicity contributions.
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Figure 1: Structural dissection of 5-(2-Methoxyethoxy)pyridin-2-amine showing the
competing contributions to overall lipophilicity.

Theoretical vs. Experimental Determination
Computational Prediction (cLogP)

Using fragment-based algorithms (e.g., ClogP, XlogP3), we can estimate the value by
comparing it to the known analog 2-amino-5-methoxypyridine (CAS: 10167-97-2).

» Reference (2-Amino-5-methoxypyridine): LogP = 0.50.
¢ Modification: Addition of -CH2-O-CH.2- fragment.
 Calculation:

o Addition of -CHz- (x2): +1.0 LogP units.
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o Addition of Ether -O-: -1.0 to -1.3 LogP units.

o Net Change: ~ -0.2 to 0.0 units.[1]

e Conclusion: The target molecule likely has a LogP in the range of 0.3 to 0.6, making it
slightly more hydrophilic than its methoxy analog.

lonization and LogD

The 2-aminopyridine moiety has a pKa of approximately 6.8.

e At pH 2.0 (Stomach): 100% Protonated (Cationic). LogD << LogP (Highly soluble).
e AtpH 7.4 (Blood): ~20% Protonated, 80% Neutral.

e LogD Formula:

(for bases).

o If LogP = 0.6 and pKa = 6.8:
o .[2]

Implication: At physiological pH, the molecule remains moderately lipophilic, sufficient for
membrane permeability but soluble enough to avoid aggregation.

Experimental Protocols

To validate these theoretical values, two primary methods are recommended: the Shake-Flask
Method (Gold Standard) and RP-HPLC (High Throughput).

Protocol A: Miniaturized Shake-Flask (LogD @ pH 7.4)

Best for: Accurate, definitive data generation.
Materials:
e n-Octanol (HPLC Grade, pre-saturated with buffer).

o Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).
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e Test Compound: 5-(2-Methoxyethoxy)pyridin-2-amine (>98% purity).

e UV-Vis Spectrophotometer or LC-MS/MS.

Workflow:

o Phase Saturation: Mix n-octanol and PBS (1:1) for 24 hours. Separate phases.

o Stock Preparation: Dissolve 1 mg of compound in 1 mL of pre-saturated PBS (aqueous
stock). Measure UV absorbance (

)

 Partitioning:

o

In a 2 mL vial, add 500 pL of Aqueous Stock.

[¢]

Add 500 pL of pre-saturated n-Octanol.

o

Vortex vigorously for 60 minutes at 25°C.

[e]

Centrifuge at 3000 rpm for 10 minutes to separate phases.
¢ Quantification:
o Carefully sample the aqueous phase (bottom).

o Measure UV absorbance (

o Calculation:

(Note: If using LC-MS, measure peak areas in both phases directly).

Protocol B: RP-HPLC Estimation (CHI Method)

Best for: Rapid screening of analogs.

Principle: Retention time (
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) on a C18 column correlates with hydrophobicity.

Workflow:

e Column: Agilent Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 pm).

e Mobile Phase: A: 10 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.
» Gradient: 0% to 100% B over 5 minutes.

» Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Aniline,
Acetophenone).

e Plot: Create a calibration curve of

VS.
(capacity factor).
o Determination: Inject target compound, measure

, and interpolate LogP from the curve.

Experimental Logic Diagram
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Figure 2: Decision tree and workflow for experimentally determining the hydrophobicity of the

target compound.

Pharmacokinetic Implications
Solubility & Permeability

With a LogP near 0.6, 5-(2-Methoxyethoxy)pyridin-2-amine sits in the "Sweet Spot" for
fragment-based drug discovery (FBDD):

¢ Solubility: High (>1 mg/mL). The ether oxygen prevents the crystal lattice from becoming too

stable (unlike purely aromatic analogs).
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o Permeability: Moderate. It is lipophilic enough to cross cell membranes via passive diffusion
but may require active transport if attached to larger, more polar scaffolds.

Blood-Brain Barrier (BBB)

For CNS drugs, a LogP of 2.0-3.0 is ideal. This fragment alone is too hydrophilic (LogP ~0.6)
to efficiently cross the BBB. However, it is often used as a "Polar Surface Area (PSA)
modulator". By attaching this fragment to a highly lipophilic core (e.qg., a fluorinated phenyl
ring), it can lower the overall LogP of the drug into the CNS-penetrant range while reducing
non-specific binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Comprehensive Physicochemical Profiling: 5-(2-
Methoxyethoxy)pyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7808187/docs#comprehensive-physicochemical-
profiling-5-2-methoxyethoxy-pyridin-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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